

Solubility of Tetrabutylurea in various organic solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tetrabutylurea**

Cat. No.: **B1198226**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Tetrabutylurea** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tetrabutylurea** in various organic solvents. **Tetrabutylurea**, a colorless to pale yellow liquid at room temperature, is a versatile polar aprotic solvent with significant non-polar characteristics owing to its four butyl groups.^{[1][2]} This unique structure contributes to its favorable miscibility with a wide range of organic compounds and solvents.^{[1][2][3]} This document presents a qualitative assessment of its miscibility, alongside a detailed experimental protocol for determining liquid-liquid miscibility.

Physicochemical Properties of Tetrabutylurea

A summary of key physicochemical properties of **tetrabutylurea** is presented in the table below.

Property	Value	Reference
CAS Number	4559-86-8	[4]
Molecular Formula	C ₁₇ H ₃₆ N ₂ O	[4]
Molecular Weight	284.48 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Melting Point	< -50 °C / -60 °C	[2]
Boiling Point	163 °C at 12 mmHg	[2]
Density	0.874 - 0.880 g/cm ³ at 20 °C	[5]
Water Solubility	4.3 mg/L at 20 °C	[6][7]

Miscibility of Tetrabutylurea in Organic Solvents

Quantitative data on the miscibility of **tetrabutylurea** with a broad spectrum of organic solvents is not readily available in published literature. However, based on its chemical structure—a polar urea core with substantial non-polar alkyl chains—a high degree of miscibility with most organic solvents can be predicted. The principle of "like dissolves like" suggests that **tetrabutylurea** will be readily miscible with polar aprotic, polar protic, and non-polar solvents.

The following table provides a qualitative assessment of the expected miscibility of **tetrabutylurea** with common organic solvents.

Solvent	Solvent Type	Expected Miscibility
Acetone	Polar Aprotic	Miscible
Acetonitrile	Polar Aprotic	Miscible
Dichloromethane	Polar Aprotic	Miscible
Dimethylformamide (DMF)	Polar Aprotic	Miscible
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Miscible
Ethyl Acetate	Polar Aprotic	Miscible
Tetrahydrofuran (THF)	Polar Aprotic	Miscible
Ethanol	Polar Protic	Miscible
Isopropanol	Polar Protic	Miscible
Methanol	Polar Protic	Miscible
n-Butanol	Polar Protic	Miscible
Hexane	Non-polar	Miscible
Toluene	Non-polar	Miscible
Chloroform	Non-polar	Miscible
Diethyl Ether	Non-polar	Miscible

Disclaimer: This table is based on general principles of chemical solubility and the known properties of **tetrabutylurea**. Experimental verification is recommended for specific applications.

Experimental Protocol: Determination of Liquid-Liquid Miscibility

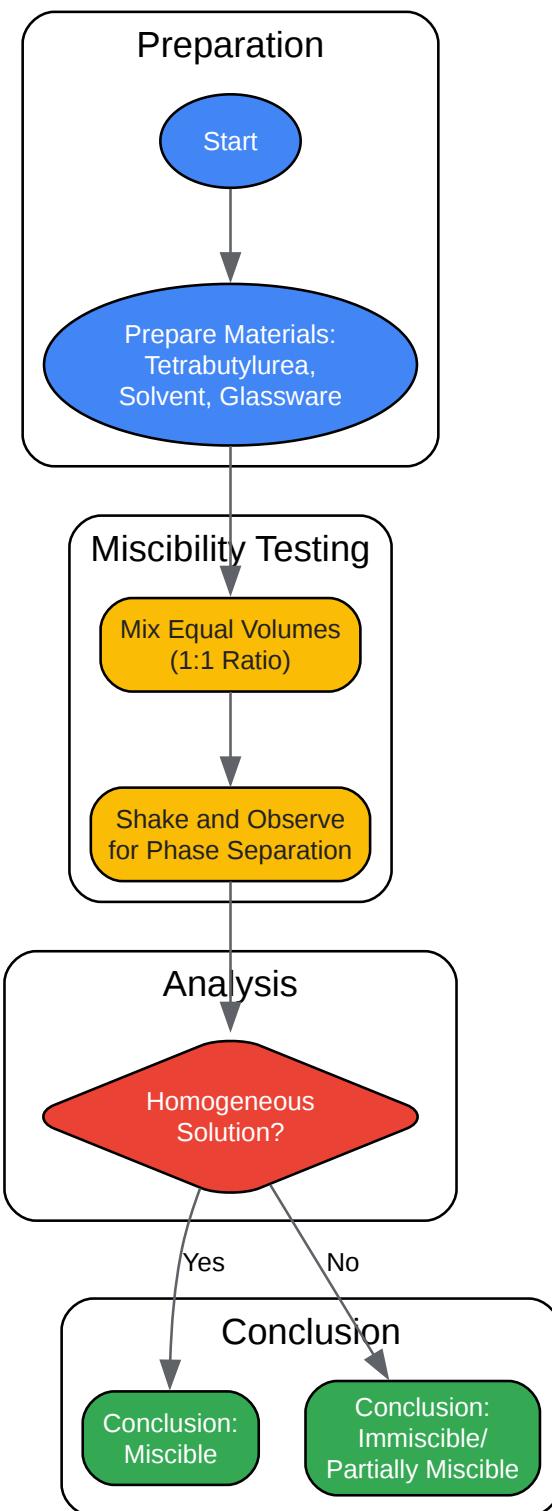
The miscibility of **tetrabutylurea** with an organic solvent can be determined experimentally by simple visual observation.^[8] The following protocol outlines a standard procedure for this determination.

3.1. Materials

- **Tetrabutylurea** (purity \geq 99%)
- Organic solvent to be tested (analytical grade)
- Glass vials or test tubes with caps
- Calibrated pipettes or burettes
- Vortex mixer (optional)

3.2. Procedure

- Preparation: Ensure all glassware is clean and dry to prevent contamination.
- Initial Miscibility Test (1:1 ratio):
 - Pipette 5 mL of **tetrabutylurea** into a clean glass vial.
 - Add 5 mL of the organic solvent to the same vial.
 - Cap the vial and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
 - Allow the mixture to stand for at least 5 minutes and observe.
 - Observation:
 - If a single, clear, homogeneous phase is observed, the two liquids are considered miscible at this ratio.[8]
 - If the mixture appears cloudy or forms two distinct layers, the liquids are immiscible or partially miscible.[8]
- Titration for Full Range Miscibility:
 - To confirm miscibility across all proportions, perform a titration.


- Place a known volume (e.g., 10 mL) of **tetrabutylurea** in a flask or beaker with a magnetic stirrer.
- Slowly add the organic solvent in small increments (e.g., 1 mL at a time) while stirring continuously.
- After each addition, allow the mixture to stabilize and observe for any signs of phase separation (cloudiness or formation of a second layer).
- Continue adding the solvent until a significant volume has been added (e.g., a 10:1 ratio of solvent to **tetrabutylurea**).
- Repeat the process by titrating **tetrabutylurea** into the organic solvent.

- Recording Results:
 - Record the observations at each step. If the liquids are miscible in all tested proportions, they are considered fully miscible.
 - If phase separation occurs at a certain concentration, the liquids are partially miscible, and the concentration at which this occurs should be noted.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the miscibility of **tetrabutylurea** with an organic solvent.

Workflow for Determining Liquid-Liquid Miscibility

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the miscibility of two liquids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4559-86-8: Tetrabutylurea | CymitQuimica [cymitquimica.com]
- 2. Tetrabutyl Urea Supplier | 4559-86-8 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. TETRABUTYL UREA - Ataman Kimya [atamanchemicals.com]
- 5. TetrabutylureaTBU [lanyachem.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. 4559-86-8 CAS MSDS (Tetrabutylurea) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Miscibility - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility of Tetrabutylurea in various organic solvents.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1198226#solubility-of-tetrabutylurea-in-various-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com